molecular formula C16H19NO3 B4193697 methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate

methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate

Cat. No. B4193697
M. Wt: 273.33 g/mol
InChI Key: FLGCJSKEOZOPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate, also known as MDPVA, is a synthetic compound that belongs to the class of cathinones. It is a derivative of pyrovalerone and is structurally similar to other synthetic cathinones like MDPV and α-PVP. MDPVA has gained attention in the scientific community due to its potential use in research and its psychoactive effects.

Mechanism of Action

Methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters for these neurotransmitters and prevents their reuptake, leading to an increase in their levels in the brain. This effect is similar to that of other cathinones and is thought to contribute to its psychoactive properties.
Biochemical and Physiological Effects:
methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and seizures. It has also been found to have neurotoxic effects, leading to damage to dopamine neurons in the brain.

Advantages and Limitations for Lab Experiments

Methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also has well-characterized effects on the central nervous system, making it useful for studying the mechanisms of action of cathinones. However, its psychoactive properties and potential for abuse make it a challenging compound to work with, and caution must be taken to ensure safety.

Future Directions

There are several future directions for research on methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate. One area of interest is the development of new cathinone derivatives with improved safety profiles. Another area is the study of the long-term effects of methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate on the brain, particularly with regards to its potential for neurotoxicity. Finally, there is a need for further research on the potential therapeutic uses of methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate, particularly in the treatment of psychiatric disorders like depression and anxiety.

Scientific Research Applications

Methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent inhibitor of the dopamine transporter, leading to an increase in dopamine levels in the brain. This effect is similar to that of other cathinones and is thought to underlie its psychoactive properties.

properties

IUPAC Name

methyl 2-[3-(2,2-dimethylpropanoyl)indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2,3)15(19)12-9-17(10-14(18)20-4)13-8-6-5-7-11(12)13/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGCJSKEOZOPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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